N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a piperidine core substituted with an oxolan-3-yl (tetrahydrofuran-3-yl) group and a phenyl ring bearing a 2-oxopyrrolidin-1-yl moiety. This compound belongs to a class of molecules designed to modulate biological targets through dual hydrogen-bonding interactions facilitated by its amide and heterocyclic substituents.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c27-20-5-2-9-26(20)18-4-1-3-17(13-18)24-22(29)21(28)23-14-16-6-10-25(11-7-16)19-8-12-30-15-19/h1,3-4,13,16,19H,2,5-12,14-15H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSLVGYINIPCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolan-3-yl piperidine and 2-oxopyrrolidine intermediates. These intermediates are then coupled using a diamide linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms .
Scientific Research Applications
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
*Calculated based on structural analysis.
Key Findings from Structural Analysis:
Substituent Impact on Solubility :
- The oxolan-3-yl group in the target compound introduces an oxygen atom, likely improving aqueous solubility compared to BG13960’s pyridin-4-yl substituent, which increases lipophilicity .
- The trifluoromethoxy group in ’s analog enhances metabolic stability but reduces solubility due to its hydrophobic nature .
Binding Interactions: The 2-oxopyrrolidin-1-yl group (common in the target compound and BG13960) may act as a hydrogen-bond acceptor, favoring interactions with protease active sites .
Pharmacokinetic Properties :
- Methylsulfanyl and trifluoromethoxy groups () contribute to prolonged half-lives by resisting oxidative metabolism .
- Fluoro substituents () enhance membrane permeability, a critical factor for CNS-targeted drugs .
Research Implications and Gaps
While the target compound’s exact biological profile remains uncharacterized in the provided evidence, its structural features align with trends observed in protease inhibitors and antiviral agents. Further studies should prioritize synthesizing the compound and evaluating its binding affinity, solubility, and metabolic stability relative to the analogs discussed.
Biological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in pharmacological activity.
- Oxolane Ring : A five-membered cyclic ether contributing to the compound's chemical reactivity.
- Ethanediamide Group : This functional group enhances the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate various signaling pathways, leading to diverse biological effects. Notably, it has been investigated for its potential as a ligand in receptor studies, which could elucidate its role in cellular signaling and therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have demonstrated that certain derivatives do not exhibit significant cytotoxicity towards normal cell lines while maintaining efficacy against cancerous cells. The following table summarizes the cytotoxic effects observed in various studies:
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| Compound A | 100 | 92 | 89 |
| Compound B | 200 | 68 | 73 |
| Compound C | 50 | 96 | 97 |
Note: The viability percentages indicate metabolic activity relative to control groups.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- Antimicrobial Efficacy : A study comparing various oxadiazole derivatives found that compounds similar to this compound showed enhanced activity against Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Research has indicated that the presence of specific functional groups in the molecular structure significantly influences the binding affinity and selectivity towards biological targets, thereby affecting overall biological activity .
- Therapeutic Applications : Investigations into the analgesic and anti-inflammatory properties have highlighted the compound's potential use in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
